Lynronne-2 Exhibits Distinct Membrane-Destabilizing Activity Profile Compared to Lynronne-1 and Lynronne-3 Against A. baumannii
In fluorescence-based membrane destabilization assays against A. baumannii, Lynronne-1 and Lynronne-3 demonstrated significantly higher membrane-destabilizing action compared to Lynronne-2, a finding corroborated by transcriptomic analysis [1]. Transmission electron microscopy further confirmed that Lynronne-2 produces a distinct morphological phenotype relative to its analogs: at 4× MIC concentration over 60 minutes, Lynronne-1 and Lynronne-3 induced vacuole aggregation at the bacterial membrane (indicating severe membrane damage), whereas Lynronne-2 did not produce comparable vacuolization [2].
| Evidence Dimension | Membrane-destabilizing activity against A. baumannii |
|---|---|
| Target Compound Data | Lower membrane-destabilizing action (no vacuole aggregation observed by TEM) |
| Comparator Or Baseline | Lynronne-1 and Lynronne-3: higher membrane-destabilizing action (vacuole aggregation observed by TEM at 4× MIC) |
| Quantified Difference | Qualitative difference in membrane disruption phenotype; Lynronne-2 exhibits distinct, less overtly membranolytic mechanism compared to Lynronne-1 and Lynronne-3 |
| Conditions | Fluorescence-based membrane destabilization assay; TEM imaging at 4× MIC, 60 min exposure at 37°C against A. baumannii DSM 30007 |
Why This Matters
Procurement of Lynronne-2, rather than Lynronne-1 or Lynronne-3, is essential for studies investigating non-membranolytic or alternative mechanisms of action against Gram-negative priority pathogens.
- [1] Alexander PJ, Oyama LB, Olleik H, et al. Microbiome-derived antimicrobial peptides show therapeutic activity against the critically important priority pathogen, Acinetobacter baumannii. NPJ Biofilms Microbiomes. 2024;10:92. View Source
- [2] Alexander PJ, et al. NPJ Biofilms Microbiomes. 2024;10:92, Figure 8. View Source
